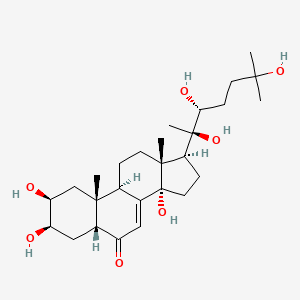

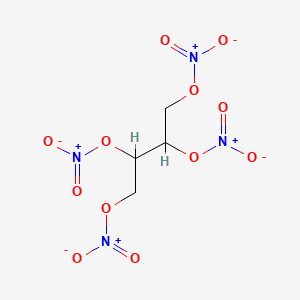

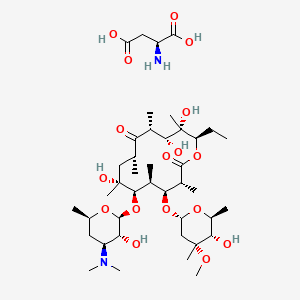

![molecular formula C8H11NO4 B1671142 (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid CAS No. 176199-48-7](/img/structure/B1671142.png)

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Vue d'ensemble

Description

“(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid” is a complex organic compound . It contains a total of 35 bonds, including 19 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 2 aliphatic carboxylic acids, 1 aliphatic secondary amide, and 1 primary amine .

Molecular Structure Analysis

The compound contains a total of 34 atoms, including 16 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 5 Oxygen atoms . The molecular structure includes a bicyclic ring system, with one three-membered ring, one five-membered ring, and one six-membered ring .Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has a density of 1.6±0.1 g/cm^3, a boiling point of 387.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It also has a molar refractivity of 42.0±0.4 cm^3, a polar surface area of 101 Å^2, and a molar volume of 124.8±5.0 cm^3 .Applications De Recherche Scientifique

Treatment of Anxiety Disorders

Eglumegad has been investigated for its potential in treating anxiety disorders. It acts as a group-selective agonist for the group II metabotropic glutamate receptors (mGluR 2/3), which suggests a novel mechanism of action . In animal models, Eglumegad has shown effectiveness in treating anxiety symptoms without the negative side effects commonly associated with other anxiolytics, such as sedation and memory impairment .

Drug Addiction Therapy

Research indicates that Eglumegad may be beneficial in addiction therapy. It has been found to alleviate symptoms of withdrawal from chronic use of substances like nicotine and morphine in animal studies. Additionally, it may inhibit the development of tolerance to opioids, which could make it a valuable tool in treating human drug addiction .

Neuroprotection

Eglumegad and related drugs have demonstrated neuroprotective properties. They are synergistic with the neuroprotection produced by NMDA antagonist drugs, which could make these compounds useful in aiding recovery from brain injuries .

Psychosis Treatment

The compound has been shown to interact with hallucinogenic drugs, reducing the effects of 5HT2A agonist hallucinogens. This interaction suggests that mGluR 2/3 agonists like Eglumegad may have potential uses in treating certain forms of psychosis .

Parkinson’s Disease Management

Eglumegad has been associated with the reduction of dyskinesia, psychosis-like behaviors, and parkinsonism in animal models of Parkinson’s disease. This suggests that the compound could be repurposed for broader therapeutic effects in managing Parkinson’s disease symptoms .

Stress Response Modulation

Eglumegad interferes with the hypothalamic–pituitary–adrenal axis. Chronic oral administration of the drug has been shown to reduce baseline cortisol levels in animal studies. Moreover, acute infusion of Eglumegad resulted in a marked diminution of stress responses induced by yohimbine .

Cognitive Performance Studies

While Eglumegad has shown promise in treating anxiety and addiction, it has been observed to slightly reduce cognitive performance in tests on non-human primates. This aspect of the compound’s effects provides a valuable avenue for studying the trade-offs between therapeutic benefits and cognitive side effects .

Tinnitus Research

Eglumegad is not a direct glutamate agonist but an agonist of the metabotropic glutamate receptor 2 (mGluR2). By binding to this receptor, it decreases vesicular glutamate release, which has implications for tinnitus research. This could lead to new approaches in prolonging residual inhibition, a temporary relief from tinnitus symptoms .

Orientations Futures

Mécanisme D'action

Eglumegad, also known as (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a research drug developed by Eli Lilly and Company . It is being investigated for its potential in the treatment of anxiety and drug addiction .

Target of Action

Eglumegad acts as a group-selective agonist for the group II metabotropic glutamate receptors (mGluR 2/3) . These receptors play a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .

Mode of Action

Eglumegad’s interaction with its targets involves a novel mechanism . It binds to the mGluR 2/3 receptors, but it is unclear whether Eglumegad directly interacts with dopamine D2 receptors .

Biochemical Pathways

The activation of mGluR 2/3 receptors by Eglumegad can affect various biochemical pathways. This includes the modulation of neurotransmitter release, regulation of ion channels, and activation of intracellular signaling cascades .

Pharmacokinetics

It is known that eglumegad is a glutamate-derived compound . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

Eglumegad has been found to be effective in relieving the symptoms of withdrawal from chronic use of both nicotine and morphine in animals . It also inhibits the development of tolerance to morphine . In experiments on mice, Eglumegad was found to be as effective as diazepam for treating anxiety symptoms in several standard tests, but without producing any of the negative side effects of diazepam such as sedation and memory impairment .

Action Environment

The action of Eglumegad can be influenced by various environmental factors. For instance, chronic oral administration of this drug led to markedly reduced baseline cortisol levels in bonnet macaques . Acute infusion of Eglumegad resulted in a marked diminution of yohimbine-induced stress response in those animals .

Propriétés

IUPAC Name |

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4-,5-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAARTQTOOYTES-RGDLXGNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1C2C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170094 | |

| Record name | Eglumegad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176199-48-7 | |

| Record name | (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176199-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eglumetad [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176199487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eglumegad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EGLUMETAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONU5A67T2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

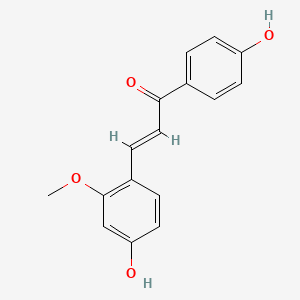

![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)

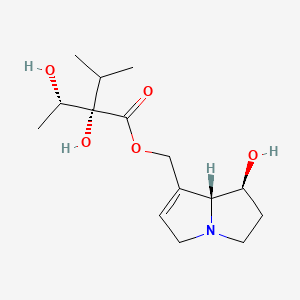

![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)

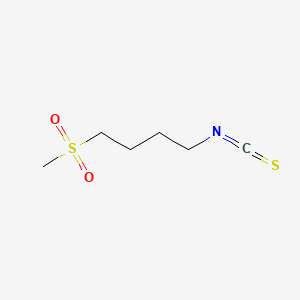

![4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B1671076.png)